molecular formula C3H6O2S B151964 Methyl vinyl sulfone CAS No. 3680-02-2

Methyl vinyl sulfone

Cat. No.: B151964
CAS No.: 3680-02-2
M. Wt: 106.15 g/mol
InChI Key: WUIJTQZXUURFQU-UHFFFAOYSA-N
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Description

Methyl vinyl sulfone is an organic compound characterized by the presence of a vinyl group bonded to a sulfone group. Its chemical formula is C3H6O2S. This compound is known for its electrophilic properties, making it a valuable reagent in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

    Direct Sulfonylation of Olefins and Alkynes: This method involves the reaction of olefins or alkynes with sulfonyl chlorides in the presence of a base.

    Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This method involves the decarboxylation of α,β-unsaturated carboxylic acids in the presence of sulfonylating agents.

    Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed in the presence of bases to yield vinyl sulfones.

Industrial Production Methods:

    Wittig Reaction: The Wittig reaction of α-sulfinyl phosphonium ylides with aldehydes is a common industrial method for producing vinyl sulfones.

    β-Elimination of Halosulfones: This method involves the elimination of halogen atoms from halosulfones to form vinyl sulfones.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Chemistry:

    Reagent in Organic Synthesis: this compound is widely used as a reagent in organic synthesis due to its electrophilic properties.

Biology:

    Protein Modification: this compound is used in bioconjugation reactions to modify proteins.

Medicine:

    Enzyme Inhibition: this compound is used as an inhibitor of cysteine proteases.

Industry:

    Dye Manufacturing: this compound is used in the production of vinyl sulfone dyes.

Mechanism of Action

Methyl vinyl sulfone exerts its effects through covalent modification of thiol groups in proteins. The vinyl group in this compound reacts with the thiol group in cysteine residues, forming a covalent bond. This reaction leads to the formation of a stable thioether linkage, which can alter the function of the protein. In the case of enzyme inhibition, this covalent modification can block the active site of the enzyme, preventing substrate binding and catalysis .

Comparison with Similar Compounds

    Divinyl Sulfone: Similar to methyl vinyl sulfone but contains two vinyl groups.

    Phenyl Vinyl Sulfone: Contains a phenyl group instead of a methyl group.

    Ethyl Vinyl Sulfone: Contains an ethyl group instead of a methyl group.

Uniqueness of this compound: this compound is unique due to its high reactivity and selectivity in nucleophilic addition reactions. Its small size and simple structure make it an ideal reagent for modifying proteins and synthesizing complex molecules. Additionally, its use in enzyme inhibition and dye manufacturing highlights its versatility and importance in various fields .

Biological Activity

Methyl vinyl sulfone (MVS) is an organosulfur compound with the chemical formula C3_3H6_6O2_2S, characterized by a vinyl group (−CH=CH2_2) and a sulfone group (−SO2_2−) attached to a methyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemical research, due to its unique electrophilic properties and potential applications as a synthetic intermediate.

MVS is a colorless liquid that is soluble in polar solvents such as water and alcohols. Its electrophilic nature allows it to participate in nucleophilic addition reactions, particularly with thiols and amines. This reactivity is critical for its role as a derivatization reagent in analytical chemistry, especially in techniques like capillary electrophoresis-mass spectrometry (CE-MS). For instance, MVS has been employed to enhance the detection of pseudouridine in RNA samples, demonstrating its utility in biochemical diagnostics.

Biological Activity and Mechanisms

Research on the biological activity of MVS reveals several key findings:

  • Covalent Modification : MVS can react with biological nucleophiles such as thiols, leading to the formation of stable adducts. This property is significant for its potential use in drug design, particularly as an irreversible inhibitor of cysteine proteases .
  • Toxicological Studies : Toxicological assessments have indicated that MVS can induce dominant lethal mutations and micronuclei formation in animal models, suggesting potential genotoxic effects . Such findings necessitate careful consideration of its safety profile in therapeutic applications.
  • Polymerization Studies : MVS has been investigated for its ability to undergo copolymerization with ethylene, facilitated by palladium catalysts. This process has implications for developing new materials with tailored properties .

1. Derivatization Applications

MVS has been successfully utilized in the derivatization of nucleosides for enhanced detection methods. A notable study demonstrated its effectiveness in detecting pseudouridine using CE-MS, which highlighted MVS's role in overcoming limitations associated with traditional methods.

2. Inhibition of Cysteine Proteases

In drug development contexts, MVS-based compounds have shown promise as inhibitors against the Venezuelan equine encephalitis virus (VEEV). Compounds derived from MVS exhibited low micromolar potency against VEEV's nonstructural protein 2 (nsP2), indicating potential for further development into antiviral therapeutics .

Comparative Analysis of Related Compounds

To better understand the unique properties of MVS, it is useful to compare it with structurally similar compounds:

CompoundStructural FeaturesUnique Properties
Ethyl vinyl sulfoneEthyl group instead of methylHigher boiling point due to increased molecular weight
Phenyl vinyl sulfoneContains a phenyl groupEnhanced reactivity towards electrophiles
Vinyl sulfoneLacks a methyl substituentMore reactive due to absence of steric hindrance

MVS's small alkyl group combined with an electrophilic double bond allows for selective reactions that are not easily achieved by its analogs.

Scientific Research Applications

Antiviral Agents

MVS has been investigated as a potential antiviral agent against viruses such as the Venezuelan equine encephalitis virus (VEEV). A study demonstrated that vinyl sulfone-based compounds, including MVS derivatives, showed significant inhibitory activity against VEEV's nonstructural protein 2 (nsP2). The compound exhibited low micromolar potency in neuronal cell lines, indicating its potential as a scaffold for developing antivirals targeting emerging infectious diseases .

Protease Inhibition

Vinyl sulfones are recognized for their ability to act as protease inhibitors. MVS has been included in studies aimed at modulating thiol reactivity in proteases, showcasing its potential in therapeutic applications against parasitic infections and cancer .

Copolymerization Studies

Research on the copolymerization of MVS with ethylene has revealed insights into the kinetics and mechanisms involved. A study using palladium complexes as catalysts showed that MVS could be effectively copolymerized with ethylene to produce linear copolymers with polar units. This process is advantageous for creating materials with specific properties tailored for various applications .

Monomer Catalyst Type Product Type
This compoundPhosphine-sulfonateLinear copolymers
This compoundα-diimineInactive in copolymerization

Anionic Homopolymerization

MVS has been the subject of anionic homopolymerization studies, which have provided insights into its polymerization behavior when initiated by n-butyllithium. These studies are crucial for understanding the polymer's properties and potential industrial applications .

Derivatization Reagent

In biochemical assays, MVS serves as a derivatization reagent to enhance the detection of nucleosides like pseudouridine through capillary HPLC-mass spectrometry. This application highlights its utility in analytical chemistry and biochemistry for improving detection methods .

Genotoxicity Studies

MVS has been evaluated for its genotoxic effects using mouse lymphoma cells. Research indicated that compounds capable of Michael addition, including MVS, were assessed for their mutagenicity and clastogenicity, contributing to the understanding of chemical safety and carcinogenic potential .

Case Study 1: Antiviral Development

A study focusing on MVS derivatives demonstrated their effectiveness against VEEV by evaluating structural modifications that enhanced antiviral activity while minimizing cytotoxicity. The findings suggested that specific substitutions on the vinyl sulfone moiety could lead to more selective antiviral agents.

Case Study 2: Polymer Synthesis

Research on the copolymerization of MVS with ethylene using palladium catalysts illustrated the importance of catalyst selection on polymer properties. The study found that certain catalysts yielded polymers with desirable mechanical properties suitable for packaging materials.

Q & A

Q. What are the established synthetic routes for methyl vinyl sulfone in organic chemistry research?

This compound is synthesized via nucleophilic substitution or oxidation reactions. A classic method involves the reaction of methyl sulfonyl chloride with ethylene under controlled conditions, followed by purification via distillation . In kinetic studies, bromine addition to α,β-unsaturated sulfones (e.g., this compound) in carbon tetrachloride at 30°C is a benchmark reaction for probing conjugation effects between sulfonyl groups and double bonds. Reaction rates are measured using sodium thiosulfate titration, with rigorous solvent purification (e.g., CCl₄ treated with NaOH, HCl, and P₂O₅) to minimize interference .

Table 1: Reaction Rates of Bromine Addition to α,β-Unsaturated Sulfones

CompoundRate Constant (L/mol·s)Conditions
This compound0.15CCl₄, 30°C
Allyl methyl sulfone0.08CCl₄, 30°C
Phenyl vinyl sulfone0.12CCl₄, 30°C

Q. How is this compound utilized as a Michael acceptor in glycoconjugation studies?

This compound’s electrophilic vinyl group enables covalent bonding with nucleophilic residues (e.g., lysine, histidine) in proteins. For example, glycoconjugation with hen egg white lysozyme occurs in phosphate buffer (pH 7.7), where the sulfone’s hydroxy groups enhance aqueous solubility. X-ray diffraction (1.6 Å resolution) confirms site-specific modifications, making it a tool for studying protein-ligand interactions .

Q. What computational strategies resolve discrepancies in experimental reaction kinetics of this compound?

Density Functional Theory (DFT) calculates activation energies (ΔE‡) to validate experimental half-lives (t₁/₂). For vinyl sulfones, ΔE‡ correlates with t₁/₂: higher ΔE‡ (>100 kJ/mol) corresponds to slower reactions (t₁/₂ >100 hours). However, small experimental datasets limit model accuracy, necessitating cross-validation with kinetic isotope effects or hybrid QM/MM methods .

Table 2: DFT-Calculated Activation Energies vs. Experimental Half-Lives

CompoundΔE‡ (kJ/mol)Experimental t₁/₂ (hours)
VS12112>100
VS13115>100
VS14118>100

Q. How do researchers address conflicting data in this compound’s mutagenicity studies?

Dominant lethal assays in mice show this compound induces micronucleated erythrocytes at high doses (250 mg/kg), but its mutagenic potential remains debated due to structural similarities to acrylamide. Methodological rigor includes:

  • Dose-response validation using bone marrow micronucleus tests.
  • Statistical analysis (ANOVA, p<0.05) to distinguish artifact from biological effect .

Q. What analytical techniques quantify this compound in complex biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with pre-column derivatization (e.g., this compound reacting with pseudouridine) enhances detection sensitivity. Capillary HPLC-MS achieves limits of detection (LOD) <1 nM by exploiting sulfone-specific adduct formation .

Q. What experimental precautions are critical when handling this compound?

  • Incompatibilities : Avoid oxidizers (risk of exothermic reactions) and reducing agents (H₂S release).
  • Polymerization risk : Store at 2–8°C with stabilizers (e.g., hydroquinone) to prevent radical-initiated chain reactions .
  • PPE : Use EN166-certified safety goggles and nitrile gloves inspected for integrity pre-use .

Q. How does this compound inhibit caspases in neurodegenerative disease models?

This compound derivatives (e.g., NWL-117) act as irreversible caspase-6 inhibitors via covalent modification of catalytic cysteine residues. In human neurons, 10 µM NWL-117 reduces axonal degeneration by 70% (p<0.01, Student’s t-test). Dose optimization requires kinetic analysis (kₐₙₜ/Kᵢ) to balance potency and off-target effects .

Key Recommendations for Researchers

  • Data reporting : Follow EMBL-EBI guidelines for error bars (SD/SE), sample size (n≥5), and biological vs. technical replicates .
  • Visualization : Use color-coded schemes in figures (2–3 structures max) to highlight reaction mechanisms or active sites .

Properties

IUPAC Name

1-methylsulfonylethene
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InChI

InChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3
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InChI Key

WUIJTQZXUURFQU-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)C=C
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Molecular Formula

C3H6O2S
Record name METHYL VINYL SULFONE
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DSSTOX Substance ID

DTXSID1031628
Record name Methyl vinyl sulfone
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Molecular Weight

106.15 g/mol
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Physical Description

Methyl vinyl sulfone is a clear pale yellow liquid. (NTP, 1992)
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Boiling Point

252 to 255 °F at 24 mmHg (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

10 to 50 mg/mL at 63 °F (NTP, 1992)
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Density

1.2117 at 68 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

3680-02-2
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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